molecular formula C6H12Li3O15P3 B3097045 D-myo-Inositol 1,4,5-trisphosphate trilithium salt CAS No. 129828-69-9

D-myo-Inositol 1,4,5-trisphosphate trilithium salt

Cat. No.: B3097045
CAS No.: 129828-69-9
M. Wt: 438 g/mol
InChI Key: XSSBNYRDNZEWMT-ZKVWPJASSA-K
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Description

D-myo-Inositol 1,4,5-trisphosphate trilithium salt (IP₃ trilithium salt) is a critical second messenger in cellular signaling, primarily responsible for mobilizing intracellular calcium (Ca²⁺) from the endoplasmic reticulum (ER) via binding to the IP₃ receptor (IP₃R) . This molecule, derived from phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis by phospholipase C, regulates processes such as proliferation, metabolism, and apoptosis . Its trilithium salt form enhances solubility and stability, making it a preferred reagent in biochemical and pharmacological studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3Li/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSBNYRDNZEWMT-ZKVWPJASSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Li3O15P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5-trisphosphate trilithium salt typically involves the phosphorylation of myo-inositol. The process begins with the protection of hydroxyl groups on myo-inositol, followed by selective phosphorylation at the 1, 4, and 5 positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol 1,4,5-trisphosphate trilithium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various inositol phosphate derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diabetes and Metabolic Disorders

Research indicates that D-myo-Inositol and its derivatives play a significant role in managing insulin sensitivity and glucose metabolism. Studies have shown that supplementation with D-chiro-inositol (DCI) and myo-inositol can improve metabolic profiles in patients with polycystic ovary syndrome (PCOS) and type 2 diabetes by restoring the balance between these two isomers . The trilithium salt form enhances the bioavailability of inositol derivatives, making it a potential therapeutic agent for metabolic disorders.

Neurological Disorders

D-myo-Inositol 1,4,5-trisphosphate has been implicated in various neurological conditions. Elevated levels of myo-inositol have been observed in patients with Alzheimer's disease and multiple sclerosis, suggesting a role in neuroprotection and cellular signaling within the brain . The trilithium salt may enhance neuronal signaling pathways affected by these diseases.

Insulin Resistance in PCOS

A clinical study involving women with PCOS demonstrated that administration of D-chiro-inositol alongside myo-inositol improved insulin sensitivity and reduced hyperandrogenism . The combination therapy resulted in a significant decrease in body mass index (BMI) and improved ovarian function.

Alzheimer's Disease Research

In a study examining the effects of D-myo-Inositol on cognitive function, researchers found that increased levels of myo-inositol were associated with improved memory performance among Alzheimer's patients . This suggests that modulation of inositol levels could be a viable strategy for cognitive enhancement.

Mechanism of Action

Comparison with Similar Compounds

Adenophostin A and Derivatives

Adenophostin A, a fungal metabolite, is a potent IP₃R agonist with ~100-fold higher affinity than IP₃ . Structural studies reveal that its adenine and glucose moieties mimic IP₃’s 4,5-bisphosphate group, enhancing receptor interaction . Simplified analogs like acyclophostin retain high affinity but exhibit pH-dependent efficacy, suggesting a role for protonation in receptor activation .

Key Differences :

  • Binding Affinity: Adenophostin A (Kd ~2 nM) vs. IP₃ (Kd ~200 nM) .
  • Metabolic Stability: Adenophostin A resists phosphatases, prolonging Ca²⁺ release .

Glycosyl-Based Analogs

2-Hydroxyethyl-α-D-glucopyranoside trisphosphate (HEG trisphosphate) is a metabolically stable IP₃ mimic with nanomolar receptor affinity . Its glucopyranoside backbone replaces myo-inositol, yet it retains efficacy due to spatial alignment of phosphate groups .

Key Differences :

  • Metabolic Resistance : HEG trisphosphate resists 5-phosphatase, unlike IP₃ .
  • Synthetic Accessibility : Requires fewer stereochemical steps than IP₃ derivatives .

Regioisomers and Positional Modifications

  • myo-Inositol 1,4,6-trisphosphate (IP₃-1,4,6): A regioisomer with bisphosphate groups at positions 1,4,4. While structurally similar, it exhibits negligible IP₃R activation due to misalignment of phosphates .
  • 3-Deoxy-IP₃ : Removal of the 3-hydroxyl group reduces receptor binding by 90%, highlighting the importance of the 3-OH for IP₃R interaction .

Key Differences :

  • Activity : IP₃-1,4,6 is biologically inert, while IP₃ triggers Ca²⁺ release .
  • Synthetic Utility : IP₃-1,4,6 derivatives serve as antagonists or tools for structure-activity studies .

Fluorinated and Photoaffinity Probes

  • 6-Deoxy-6-fluoro-IP₃: This analog retains ~70% of IP₃’s activity, demonstrating that the 6-OH is non-essential for receptor binding .
  • Photoaffinity IP₃ Probes: Modified with azido or benzophenone groups for cross-linking studies, enabling receptor mapping .

Key Differences :

  • Functional Versatility : Fluorinated analogs retain signaling capacity, while photoaffinity probes irreversibly bind IP₃R for structural studies .

Comparative Pharmacological Profiles

Compound Receptor Affinity (Kd) Metabolic Stability Key Feature Reference
IP₃ trilithium salt ~200 nM Low (rapid dephosphorylation) Native second messenger
Adenophostin A ~2 nM High Fungal metabolite, high potency
HEG trisphosphate ~50 nM Moderate Glucopyranoside backbone
2-O-Methyl-IP₃ ~500 nM Moderate Resists 3-kinase
6-Deoxy-6-fluoro-IP₃ ~140 nM Low Retains partial activity

Mechanistic Insights from Structural Studies

Crystallographic data reveal that IP₃ binds to the IP₃R core through hydrogen bonds at residues Lys508, Arg504, and Lys569, with the 1-, 4-, and 5-phosphates critical for activation . Analogs like adenophostin A exploit additional hydrophobic interactions via their adenine moiety, enhancing affinity . Modifications at the 2- or 3-position (e.g., methylation) disrupt these interactions, reducing potency .

Biological Activity

D-myo-Inositol 1,4,5-trisphosphate trilithium salt (Ins(1,4,5)P3) is a crucial signaling molecule involved in various biological processes, particularly in calcium signaling pathways. This compound plays a significant role in mediating cellular responses to external stimuli through its action on specific receptors and intracellular pathways.

Overview of Biological Significance

This compound is a derivative of inositol phosphate that primarily functions as a second messenger in signal transduction pathways. It is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by the action of phospholipase C (PLC). The hydrolysis of PIP2 leads to the release of Ins(1,4,5)P3 and diacylglycerol (DAG), both of which are vital for cellular signaling.

Target Receptor : The primary target for Ins(1,4,5)P3 is the Inositol 1,4,5-trisphosphate receptor (InsP3R), located on the endoplasmic reticulum (ER). Upon binding of Ins(1,4,5)P3 to InsP3R, there is a release of calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling pathways that regulate processes such as metabolism, gene expression, and cell proliferation .

Biochemical Pathways : The release of Ca²⁺ serves as a second messenger that modulates numerous cellular functions. For instance:

  • Cell Proliferation : Ins(1,4,5)P3 influences cell growth and differentiation by activating protein kinase C (PKC) pathways.
  • Metabolism : It plays a role in glucose metabolism and insulin signaling by affecting glucose transporter translocation .
  • Neurotransmission : In neuronal cells, it is involved in synaptic transmission and plasticity .

Table 1: Summary of Biological Effects of this compound

Biological EffectMechanismReference
Calcium MobilizationBinding to InsP3R leading to Ca²⁺ release
Modulation of Gene ExpressionActivation of transcription factors via Ca²⁺ signaling
Influence on MetabolismRegulation of glucose uptake and insulin sensitivity
Neuroprotective EffectsReduction in neuronal apoptosis under stress conditions

Case Study: Ins(1,4,5)P3 in Diabetes Management

In a study examining the effects of Ins(1,4,5)P3 on metabolic disorders such as diabetes mellitus:

  • Findings : Administration of D-myo-Inositol alongside D-chiro-inositol improved insulin sensitivity and reduced hyperglycemia in type 2 diabetic subjects.
  • Implication : This suggests that modulation of inositol signaling pathways may provide therapeutic benefits in managing insulin resistance and related metabolic disorders .

Experimental Research

Research has demonstrated that alterations in Ins(1,4,5)P3 signaling can lead to various pathophysiological conditions. For example:

  • In models of Alzheimer’s disease and other neurodegenerative disorders, dysregulation of calcium signaling via Ins(1,4,5)P3 has been observed. This dysregulation contributes to neuronal death and cognitive decline .

Pharmacokinetics

This compound is highly soluble in water and demonstrates rapid metabolism within cells. Its short half-life necessitates precise experimental conditions for studying its effects. The compound's pharmacokinetic properties allow for effective modulation of intracellular signaling when applied exogenously during research studies .

Q & A

Q. What is the primary role of D-myo-inositol 1,4,5-trisphosphate (InsP₃) trilithium salt in cellular signaling, and how is this activity experimentally validated?

InsP₃ trilithium salt acts as a second messenger to mobilize intracellular Ca²⁺ by binding to InsP₃ receptors (InsP₃Rs) on the endoplasmic reticulum. Researchers validate this using Ca²⁺ imaging (e.g., Fura-2 fluorescence) in permeabilized cells or microinjection into cytosol to monitor Ca²⁺ release via fluorometric assays . Its activity is confirmed by comparing Ca²⁺ responses in InsP₃R-knockdown models .

Q. What are the standard methods for introducing InsP₃ trilithium salt into cellular systems?

Common methods include:

  • Permeabilization : Using digitonin or streptolysin-O to transiently disrupt plasma membranes, allowing direct access to cytoplasmic InsP₃Rs .
  • Microinjection : Precise delivery into single cells via micropipettes, often coupled with electrophysiological recordings .
  • Caged InsP₃ : UV photolysis of caged derivatives (e.g., NP-EGTA) for spatially/temporally controlled release .

Q. How should InsP₃ trilithium salt be stored to ensure stability, and what solvent systems are compatible?

The compound is hygroscopic and requires storage at −20°C in desiccated conditions. For experimental use, dissolve in ultrapure water (10 mg/mL stock) and avoid repeated freeze-thaw cycles. Verify solubility and activity via TLC or competitive binding assays against InsP₃R isoforms .

Advanced Research Questions

Q. How can researchers differentiate subtype-specific effects of InsP₃Rs when using InsP₃ trilithium salt?

InsP₃R subtypes (I, II, III) exhibit distinct ligand affinities and regulatory mechanisms. Approaches include:

  • Competitive binding assays : Use synthetic analogues (e.g., adenophostin A) with higher affinity for specific subtypes .
  • Isoform-selective inhibitors : Employ antagonists like heparin (InsP₃R-I inhibitor) or siRNA knockdown models .
  • Structural analysis : Co-crystallize InsP₃ with InsP₃R binding cores to map subtype-specific interactions .

Q. What synthetic strategies are used to develop InsP₃ derivatives for antagonist studies?

Key steps involve:

  • Phosphate bioisosteres : Replace the 5-phosphate group with methylphosphonate or carboxymethyl groups to create antagonists (e.g., 5-CM-InsP₃) .
  • Orthoacetate protection : Streamline synthesis from myo-inositol via selective phosphorylation and minimal chromatography .
  • Photoaffinity labeling : Introduce photoreactive groups (e.g., 1-O-(3-aminopropyl) esters) for proteomic mapping of InsP₃R-ligand interactions .

Q. How can conflicting results in InsP₃-induced Ca²⁺ release dynamics be resolved?

Discrepancies often arise from cell-type-specific InsP₃R isoform expression or regulatory proteins. Mitigate by:

  • Quantitative PCR/Western blot : Profile InsP₃R subtype ratios in the experimental model .
  • Calmodulin modulation : Assess Ca²⁺-dependent feedback using inhibitors (e.g., W-7) to isolate kinase/phosphatase effects .
  • Single-channel recordings : Compare InsP₃R open probabilities in native vs. recombinant systems .

Q. What methodologies quantify InsP₃ trilithium salt metabolism by 5-phosphatase or 3-kinase enzymes?

  • Radiolabeled assays : Use [³H]-InsP₃ to track conversion to InsP₂ or InsP₄ via HPLC separation .
  • Fluorogenic substrates : Develop quenched fluorescent InsP₃ analogues (e.g., BODIPY-labeled) for real-time enzymatic activity monitoring .
  • Mass spectrometry : Quantify metabolic intermediates (e.g., InsP₄/InsP₅) in cell lysates using LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol 1,4,5-trisphosphate trilithium salt
Reactant of Route 2
D-myo-Inositol 1,4,5-trisphosphate trilithium salt

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